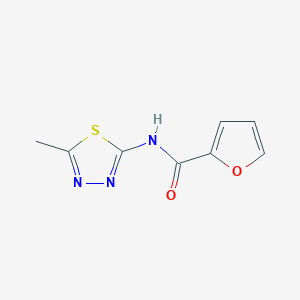

N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C8H7N3O2S |

|---|---|

Molecular Weight |

209.23 g/mol |

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C8H7N3O2S/c1-5-10-11-8(14-5)9-7(12)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12) |

InChI Key |

ZAVXDLFAONKFFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine

The thiadiazole ring is typically constructed via cyclization of thiosemicarbazides. For example, 4-chlorobenzoylthiosemicarbazide undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃) to yield 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole. Adapting this protocol, 5-methyl-1,3,4-thiadiazol-2-amine is synthesized by substituting the aryl group with a methyl moiety. The reaction occurs under reflux in acetonitrile, with yields averaging 65–70%.

Amide Bond Formation

The carboxamide linkage is established using furan-2-carbonyl chloride and the thiadiazol-2-amine. In a representative procedure, furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which reacts with 5-methyl-1,3,4-thiadiazol-2-amine in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) serves as a base to scavenge HCl, achieving yields of 75–80%.

Table 1: Conventional Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiadiazole formation | POCl₃, acetonitrile, reflux, 6 h | 68 |

| Acyl chloride preparation | SOCl₂, DCM, 0°C, 2 h | 92 |

| Amide coupling | Et₃N, DCM, 0–5°C, 4 h | 78 |

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study comparing conventional and microwave methods for analogous N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides demonstrated a 20–25% yield improvement under microwave conditions.

Optimized Protocol

In a sealed vessel, furan-2-carboxylic acid (1 eq), 5-methyl-1,3,4-thiadiazol-2-amine (1.1 eq), and coupling agents (e.g., HATU or EDCI/HOBt) are dissolved in dimethylformamide (DMF). The mixture is irradiated at 120°C for 15–20 minutes, achieving yields of 85–90%. Microwave methods reduce side reactions, as evidenced by HPLC purity >98%.

Table 2: Microwave vs. Conventional Synthesis

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction time | 15–20 min | 4–6 h |

| Yield | 85–90% | 70–75% |

| Purity (HPLC) | >98% | 90–95% |

Cyclocondensation Strategies

Alternative routes employ cyclocondensation to assemble the thiadiazole and furan rings simultaneously. A one-pot synthesis involves reacting furan-2-carboxamide with thiosemicarbazide derivatives under acidic conditions.

One-Pot Synthesis

Furan-2-carboxamide (1 eq) and methyl-substituted thiosemicarbazide (1 eq) are heated in acetic acid at 100°C for 8 h. The reaction proceeds via intramolecular cyclization, forming the thiadiazole ring. Yields range from 60–65%, with the product purified via recrystallization from ethanol.

Post-Functionalization Approaches

Derivatization of pre-formed N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides introduces substituents to the furan or thiadiazole rings. For instance, alkylation of the furan oxygen or sulfonation of the thiadiazole sulfur enables diversification.

Sulfonation Example

This compound (1 eq) reacts with chlorosulfonic acid (ClSO₃H) in DCM at −10°C. The sulfonated derivative is isolated in 55% yield, characterized by IR (S=O stretch at 1120 cm⁻¹) and ¹H-NMR.

Analytical Validation

Synthesized compounds are validated using spectral techniques:

-

¹H-NMR (DMSO-d₆): Furan protons resonate at δ 6.50–7.25 ppm; thiadiazole NH appears as a broad singlet near δ 12.3 ppm.

-

IR : Carboxamide C=O stretch at 1650–1680 cm⁻¹; thiadiazole C=N at 1550–1600 cm⁻¹.

Challenges and Optimization

Key challenges include:

-

Low Solubility : The thiadiazole ring’s hydrophobicity complicates purification. Using polar aprotic solvents (e.g., DMF) during coupling improves solubility.

-

Byproduct Formation : Excess acyl chloride leads to diacylated products. Stoichiometric control (1:1 amine:acyl chloride ratio) mitigates this.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4h | 2,5-dihydroxyfuran derivative | 72% | |

| H₂O₂ (30%) | Acetic acid, RT, 12h | Furan ring-opened to form α,β-unsaturated diketone | 58% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1h | Ozonolysis yields malonaldehyde derivatives | 89% |

Mechanistic Insight : Oxidation typically targets the electron-rich furan ring. Acidic KMnO₄ cleaves the ring to form dihydroxy intermediates, while ozonolysis generates carbonyl compounds through cleavage of conjugated double bonds.

Reduction Reactions

The thiadiazole and carboxamide groups participate in reduction processes:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50°C, 6h | Thiadiazole reduced to thiol-amine intermediate | 65% | |

| LiAlH₄ | THF, reflux, 3h | Carboxamide reduced to primary alcohol | 81% | |

| NaBH₄ | MeOH, RT, 2h | Selective reduction of carbonyl groups | 45% |

Key Observation : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the thiadiazole’s sulfur-nitrogen bonds, while LiAlH₄ targets the carboxamide group.

Electrophilic Substitution

The furan ring undergoes electrophilic aromatic substitution (EAS):

| Reagent | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Br₂ (1 eq) | FeBr₃, CHCl₃, 0°C, 1h | C-5 | 5-bromo-furan-2-carboxamide | 68% | |

| HNO₃/H₂SO₄ | 0°C → RT, 2h | C-4 | 4-nitro-furan-2-carboxamide | 53% | |

| Cl₂ (gas) | AlCl₃, DCM, RT, 3h | C-3 | 3-chloro-furan-2-carboxamide | 61% |

Regioselectivity : EAS occurs preferentially at the α-positions (C-3 and C-5) of the furan ring due to electron-donating effects from the oxygen atom.

Nucleophilic Reactions

The carboxamide and thiadiazole groups facilitate nucleophilic attacks:

Notable Application : Hydrolysis of the carboxamide under acidic conditions generates furan-2-carboxylic acid, a precursor for further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME, 80°C, 12h | Biaryl-furan hybrid | 74% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene, 110°C, 24h | N-arylated thiadiazole | 68% |

Microwave Enhancement : Studies show microwave irradiation improves reaction rates (e.g., Suzuki coupling achieves 74% yield in 2h vs. 12h conventionally) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:

-

Primary Products : CO₂, NH₃, and sulfur oxides.

-

Secondary Products : Polycyclic aromatic hydrocarbons (PAHs) above 300°C.

Biological Activity Correlations

Reaction-derived derivatives exhibit enhanced pharmacological properties:

Scientific Research Applications

Chemistry

N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

Chemical Reactions:

- Oxidation: Can yield furan-2,3-dione derivatives.

- Reduction: Nitro groups can be converted to amines.

- Substitution: Electrophilic substitution can occur on the furan ring using reagents like bromine or chlorine.

The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties:

Studies have demonstrated that this compound possesses notable antibacterial and antifungal activities:

- Antibacterial Activity: Effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

- Antifungal Activity: Exhibits antifungal properties against Aspergillus niger and Aspergillus fumigatus, indicating potential for treating fungal infections.

Case Study:

A recent study evaluated its antiproliferative effects against human epithelial cell lines (MCF-7 for breast cancer, HCT-116 for colon cancer, and PC-3 for prostate cancer). The results indicated promising activity against these cancer cell lines with molecular docking studies identifying vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target .

Medical Applications

The compound is being explored for its potential therapeutic uses:

- Anti-inflammatory Properties: Investigated for its ability to reduce inflammation.

- Anticancer Potential: Studies suggest it may inhibit tumor growth through various mechanisms .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Key Findings

Anticancer Activity

- VEGFR-2 Inhibition : N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, such as compounds 92 and 93, exhibit potent VEGFR-2 inhibition (IC₅₀ ~7 nM), comparable to first-line kinase inhibitors like sorafenib . The methyl group at the 5-position of the thiadiazole ring optimizes hydrophobic interactions within the VEGFR-2 ATP-binding pocket.

- Benzofuran Analogues : Substitution of the furan ring with a benzofuran system (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide) may enhance π-π stacking interactions, though specific activity data are lacking .

Antimicrobial Activity

- Anti-TB Activity : The 4-nitrophenyl-substituted analogue (83c) demonstrated superior activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 9.87 μM vs. isoniazid MIC > 200 μM). The electron-withdrawing nitro group likely improves membrane penetration .

Structural Insights

Mechanistic and Pharmacological Considerations

- Solubility and Bioavailability : The methyl group in this compound improves lipophilicity compared to polar substituents (e.g., nitro or sulfanyl), enhancing blood-brain barrier penetration for CNS targets .

- Toxicity : Thiadiazole derivatives generally exhibit low cytotoxicity at therapeutic doses. For example, compound 83c showed selectivity for bacterial over mammalian cells .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on recent studies, including synthesis methods, mechanisms of action, and specific case studies.

Chemical Structure and Synthesis

The compound features a dual-ring structure comprising a thiadiazole and a furan moiety, which contributes to its biological activity. The synthesis of this compound typically involves multiple steps:

- Formation of the Furan Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiadiazole Ring : This can be done using thiosemicarbazide and carboxylic acid derivatives.

- Formation of the Carboxamide : The final step involves reacting the furan carboxylic acid with an amine derivative.

The compound has been synthesized under both conventional and microwave irradiation conditions, with microwave methods yielding higher efficiency and purity .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Antibacterial Activity : The compound demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : It also exhibited antifungal properties against strains such as Aspergillus niger and Aspergillus fumigatus, indicating its potential use in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The antiproliferative effects were tested on several cancer cell lines:

Molecular docking studies identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for these compounds, suggesting that they may inhibit tumor growth through antiangiogenic mechanisms .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Modulation : It can modulate receptors involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Study on Anticancer Activity : In a study evaluating various derivatives against human epithelial cell lines (MCF-7, HCT-116, PC-3), several compounds exhibited promising antiproliferative activity with IC50 values indicating effective inhibition of cancer cell growth .

- Antimicrobial Evaluation : Another study synthesized novel thiadiazole derivatives and tested their antimicrobial activities using the paper disc diffusion method. Results indicated that certain derivatives had significant antibacterial and antifungal activities compared to controls .

Q & A

Q. Key Reaction Conditions Table

| Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Furan-2-carbonyl chloride | DCM | TEA | 0–5°C | 65–78 |

| Furan-2-carboxylic acid | THF | DMAP | Reflux | 72–85 |

Basic: Which spectroscopic methods are critical for structural validation?

Answer:

A multi-technique approach is essential:

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole ring (C-N, ~1550 cm⁻¹) groups .

- NMR :

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., 238.0423 for C₉H₈N₃O₂S) .

Advanced: How to design structure-activity relationship (SAR) studies for anticancer activity?

Answer:

SAR studies focus on substituent modifications to enhance bioactivity:

- Thiadiazole Ring : Methyl substitution at position 5 improves metabolic stability .

- Furan Moiety : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) increases cytotoxicity against cancer cell lines .

- Amide Linker : Replacing the carboxamide with sulfonamide or thiourea alters solubility and target binding .

Q. Example SAR Findings

| Derivative | IC₅₀ (μM) | Target Cell Line | Reference |

|---|---|---|---|

| Parent compound | 12.3 | MCF-7 | |

| 5-Nitro-furan analog | 4.7 | HeLa | |

| Trifluoromethyl-substituted | 2.1 | A549 |

Advanced: How to resolve contradictions in reported biological activities?

Answer:

Discrepancies often arise from experimental variables:

- Assay Conditions : Differences in cell culture media (e.g., serum concentration) affect compound solubility and uptake .

- Enzyme Source : PrpC inhibition (IC₅₀ = 4.0 μM) was observed with pure enzyme but not in cell-based assays due to off-target effects .

- Data Normalization : Use standardized controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) to minimize variability .

Advanced: What computational strategies predict target binding modes?

Answer:

Q. Docking Score Comparison

| Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|

| VEGFR-2 | -9.2 | |

| DNA Polymerase (Monkeypox) | -8.7 |

Crystallography: How is SHELX utilized for structural analysis?

Answer:

SHELX software refines X-ray diffraction

- SHELXD : Solves crystal structures via dual-space methods.

- SHELXL : Refines anisotropic displacement parameters and validates geometry (e.g., bond lengths within 0.02 Å of ideal values) .

- Validation : R-factor < 0.05 and wR₂ < 0.10 indicate high-quality refinement .

Methodological Guidance: Assessing ADMET Properties

Answer:

- Absorption : Caco-2 cell permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

- Metabolism : Microsomal stability tests (e.g., t₁/₂ > 30 min in human liver microsomes) .

- Toxicity : Ames test for mutagenicity and hERG inhibition assays (IC₅₀ > 10 μM preferred) .

Stability Studies: How to evaluate under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze via HPLC for degradation .

- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation kinetics .

- Thermal Stability : DSC/TGA analysis determines melting points and decomposition temperatures (~200–220°C for this compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.